
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain is a synthetic compound with the molecular formula C12H12ClO5PS and a molecular weight of 334.715 g/mol. This compound is part of the coumarin family, which is known for its diverse biological and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain typically involves the reaction of 4-methylcoumarin with chlorinating agents and thiophosphorylating reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.
Industry: Utilized in the production of dyes, optical brighteners, and as a component in certain pesticides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-7-hydroxy-4-methylcoumarin: Similar in structure but lacks the thiophosphoryloxy group.
7-Dimethoxythiophosphoryloxy-4-methylcoumarin: Similar but without the chlorine atom.
Uniqueness
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain is unique due to the presence of both chlorine and thiophosphoryloxy groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H12ClO5PS |
|---|---|
Peso molecular |
334.71 g/mol |
Nombre IUPAC |
3-chloro-7-dimethoxyphosphinothioyloxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12ClO5PS/c1-7-9-5-4-8(18-19(20,15-2)16-3)6-10(9)17-12(14)11(7)13/h4-6H,1-3H3 |
Clave InChI |
WGLDGQJGDXLSCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=S)(OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)


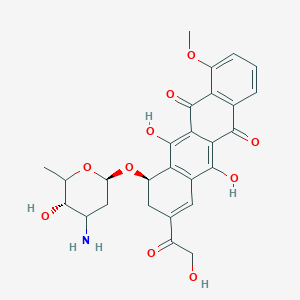
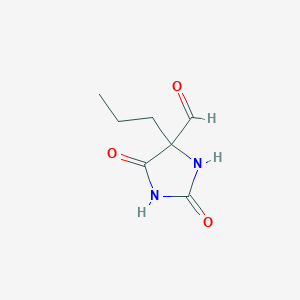
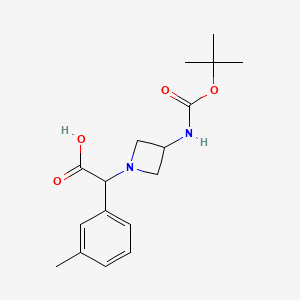

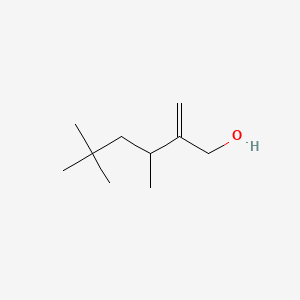




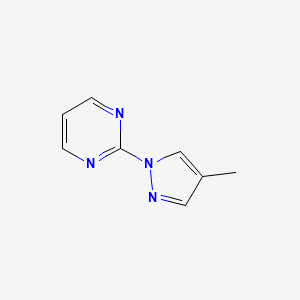
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
